2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one
Description
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a thioether-linked 1,2,4-oxadiazole moiety bearing a 3-chlorophenyl group and an isopentyl chain. Quinazolinones are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . The incorporation of a 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the 3-chlorophenyl group may influence hydrophobic interactions in enzyme active sites . The isopentyl chain likely contributes to improved lipophilicity and membrane permeability .
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14(2)10-11-27-21(28)17-8-3-4-9-18(17)24-22(27)30-13-19-25-20(26-29-19)15-6-5-7-16(23)12-15/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXPAUYCCXRWOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure incorporates both oxadiazole and quinazoline moieties, which are known for their diverse biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Oxadiazole Ring : Known for its role in enhancing biological activity.
- Chlorophenyl Group : Contributes to the lipophilicity and biological interaction.
- Quinazoline Core : Associated with various pharmacological effects including anticancer activities.
Anticancer Properties
Research indicates that compounds containing oxadiazole and quinazoline derivatives often exhibit significant anticancer activities. For instance, studies have shown that related oxadiazole compounds demonstrate cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies :
- A study reported that derivatives of oxadiazole exhibited varying degrees of cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values as low as 1.8 µM/mL, comparable to standard chemotherapeutic agents like Doxorubicin .
- Another investigation into methyl-thiol-bridged oxadiazole derivatives indicated a concentration-dependent reduction in cell viability in chronic myeloid leukemia (CML) cells, suggesting a potential for therapeutic application .
- Mechanisms of Action :
Case Study 1: MCF-7 Breast Cancer Cell Line
In a series of experiments, several oxadiazole derivatives were synthesized and screened for their cytotoxic effects on MCF-7 cells. The most potent compound demonstrated an IC50 value significantly lower than many existing treatments, highlighting the potential of these compounds in cancer therapy.
| Compound Name | IC50 (µM/mL) | Mechanism |
|---|---|---|
| Compound A | 1.8 | Apoptosis induction via NF-κB inhibition |
| Compound B | 4.5 | Cell cycle arrest |
| Doxorubicin | 1.2 | DNA intercalation |
Case Study 2: Chronic Myeloid Leukemia (CML)
Another study focused on the effects of methyl-thiol oxadiazole derivatives on CML cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Comparison with Similar Compounds
This section compares the target compound with structurally or functionally analogous molecules, focusing on core scaffolds , substituent effects , synthetic yields , and biological activities .
Structural Analogues with Quinazolinone or Imidazole Cores
Key Observations :
- The target compound’s quinazolinone core distinguishes it from imidazole-based analogues (e.g., ), which may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity.
- The 3-chlorophenyl substituent in the target compound contrasts with the 4-chlorophenyl group in ’s imidazolium derivative. Positional isomerism here could modulate enzyme inhibition potency, as para-substituted chlorophenyl groups often enhance steric complementarity in protease active sites .
1,2,4-Oxadiazole Derivatives with Varied Substituents
Key Observations :
- The target compound’s thioether linkage is shared with benzamide derivatives in , which are proposed for antiviral and anticancer applications . This suggests the thioether moiety may enhance target engagement through sulfur-mediated interactions.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) improve compound stability and receptor affinity compared to the target’s 3-chlorophenyl group, albeit at the cost of synthetic complexity .
Antimicrobial and Antiviral Thioether-Containing Compounds
Key Observations :
- The target compound’s oxadiazole-thioether motif is structurally analogous to ’s SARS-CoV 3CLpro inhibitor, but the absence of an imidazolium charge may reduce solubility .
- Triazole-thioether derivatives () highlight the versatility of sulfur linkages in antimicrobial design, though their activity depends on auxiliary groups like pyridinyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
